Cas no 943926-18-9 ((2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid structure](https://ja.kuujia.com/scimg/cas/943926-18-9x500.png)
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid
- SCHEMBL22636110
- EN300-7459831
- AKOS026739528
- 943926-18-9
- (R)-2-((tert-Butoxycarbonyl)amino)-3-((trifluoromethyl)thio)propanoicacid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoic acid
- (R)-2-((tert-Butoxycarbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid
-
- インチ: 1S/C9H14F3NO4S/c1-8(2,3)17-7(16)13-5(6(14)15)4-18-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1
- InChIKey: ADZJWUUZSHOVLW-YFKPBYRVSA-N
- ほほえんだ: S(C(F)(F)F)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 289.05956359g/mol
- どういたいしつりょう: 289.05956359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 101Ų
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7459831-5.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoic acid |
943926-18-9 | 95.0% | 5.0g |
$3438.0 | 2025-03-11 | |
Aaron | AR021P9H-10g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoicacid |
943926-18-9 | 95% | 10g |
$7037.00 | 2024-07-18 | |
Aaron | AR021P9H-50mg |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoicacid |
943926-18-9 | 95% | 50mg |
$404.00 | 2024-07-18 | |
Aaron | AR021P9H-500mg |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoicacid |
943926-18-9 | 95% | 500mg |
$1297.00 | 2024-07-18 | |
Aaron | AR021P9H-2.5g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoicacid |
943926-18-9 | 95% | 2.5g |
$3221.00 | 2024-07-18 | |
Enamine | EN300-7459831-0.5g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoic acid |
943926-18-9 | 95.0% | 0.5g |
$925.0 | 2025-03-11 | |
Enamine | EN300-7459831-0.1g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoic acid |
943926-18-9 | 95.0% | 0.1g |
$410.0 | 2025-03-11 | |
Enamine | EN300-7459831-0.05g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoic acid |
943926-18-9 | 95.0% | 0.05g |
$275.0 | 2025-03-11 | |
Enamine | EN300-7459831-0.25g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoic acid |
943926-18-9 | 95.0% | 0.25g |
$586.0 | 2025-03-11 | |
1PlusChem | 1P021P15-250mg |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(trifluoromethyl)sulfanyl]propanoicacid |
943926-18-9 | 95% | 250mg |
$787.00 | 2024-04-19 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acidに関する追加情報
Comprehensive Overview of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid (CAS No. 943926-18-9)
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid (CAS No. 943926-18-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and biochemical research. This compound, characterized by its unique trifluoromethylsulfanyl group and tert-butoxycarbonyl (Boc) protected amino acid structure, is widely utilized in the synthesis of peptide-based therapeutics and enzyme inhibitors. Its molecular formula, C10H16F3NO4S, reflects a balance of hydrophobicity and reactivity, making it a valuable intermediate in drug discovery.
The growing interest in fluorinated compounds and their applications in medicinal chemistry has positioned this molecule as a subject of extensive research. Fluorination is a key strategy in modern drug design due to its ability to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethylsulfanyl moiety in this compound is particularly noteworthy, as it contributes to these desirable properties. Researchers are increasingly exploring its potential in developing targeted therapies for diseases such as cancer, inflammation, and infectious diseases, aligning with current trends in precision medicine.
From a synthetic perspective, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid is often employed in peptide coupling reactions and asymmetric synthesis. The Boc-protected amino group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the chiral center at the 2-position allows for the creation of enantiomerically pure products. This is critical for the development of bioactive peptides and small-molecule drugs, where stereochemistry plays a pivotal role in efficacy and safety.
In the context of green chemistry and sustainable synthesis, this compound has also been evaluated for its environmental impact. The incorporation of fluorine atoms and sulfur-containing groups necessitates careful consideration of waste management and reagent selection. Recent advancements in catalytic fluorination and flow chemistry have provided more efficient pathways to synthesize such molecules, reducing the ecological footprint of pharmaceutical manufacturing. These innovations resonate with the broader industry shift toward sustainable drug development.
Another area of interest is the compound's potential role in protease inhibition. Proteases are enzymes involved in numerous physiological and pathological processes, and their inhibitors are vital in treating conditions like hypertension, viral infections, and autoimmune disorders. The trifluoromethylsulfanyl group's electron-withdrawing properties may enhance the binding affinity of inhibitors to protease active sites, a hypothesis supported by computational modeling and structure-activity relationship (SAR) studies.
For researchers and manufacturers, the availability of high-purity (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid is crucial. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely used to verify its identity and purity. Storage conditions typically involve protection from moisture and light, underscoring the importance of proper handling in laboratory settings. These practical considerations are frequently searched by professionals seeking to optimize their workflows.
In summary, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfanyl)propanoic acid (CAS No. 943926-18-9) represents a versatile and scientifically significant compound. Its applications span drug discovery, peptide synthesis, and enzyme inhibition, aligning with contemporary research priorities. As the demand for fluorinated building blocks and chiral intermediates continues to rise, this molecule is poised to remain a focal point in both academic and industrial chemistry.
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